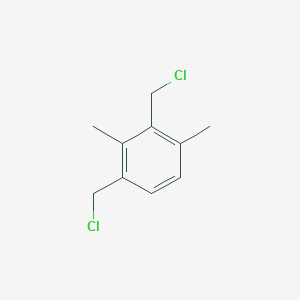

1,3-Bis(chloromethyl)-2,4-dimethylbenzene

Description

Contextual Significance of Benzylic Halides in Chemical Research

Benzylic halides are a class of organic compounds where a halogen atom is attached to a carbon atom that is, in turn, bonded to an aromatic ring. This structural motif imparts a heightened reactivity compared to simple alkyl halides, making them exceptionally useful intermediates in organic synthesis. tandfonline.comepa.gov The carbon-halogen bond in benzylic halides is susceptible to nucleophilic substitution reactions through both S\N1 and S\N2 pathways. tandfonline.com

The propensity for S\N1 reactions is enhanced by the stability of the resulting benzylic carbocation, which is resonance-stabilized by the adjacent aromatic ring. chemicalbook.comnih.gov This delocalization of the positive charge across the benzene (B151609) ring lowers the activation energy for carbocation formation. Primary benzylic halides can also readily undergo S\N2 reactions, often faster than their primary alkyl halide counterparts, due to the electronic effects of the phenyl group. researchgate.net This versatile reactivity allows for the facile introduction of a wide array of functional groups, enabling the synthesis of complex molecules like diarylmethanes and various other substituted aromatic compounds. echemi.comwikipedia.org

Overview of Dihalogenated Xylene Derivatives in Contemporary Chemistry

Dihalogenated xylene derivatives, such as the bis(chloromethyl)benzenes, are bifunctional reagents that serve as crucial cross-linking agents and monomers in polymer chemistry. nih.gov The presence of two reactive benzylic halide groups allows them to react with various nucleophiles to form extended polymer chains or networks. A prominent application is in the synthesis of poly(p-xylylene)s (PPX), a class of high-performance polymers known for their thermal stability and excellent barrier properties. epa.gov These polymers are typically synthesized from α,α'-dihalo-p-xylenes.

The specific isomer of the dihalogenated xylene (ortho, meta, or para) dictates the geometry and properties of the resulting material. For instance, p-xylene (B151628) derivatives are precursors to terephthalic acid, a key monomer for polyethylene (B3416737) terephthalate (B1205515) (PET), while o-xylene (B151617) is used to produce phthalic anhydride, and m-xylene (B151644) is a precursor for isophthalic acid, used in specialized polyester (B1180765) resins. researchgate.netmdpi.com This isomeric control makes dihalogenated xylenes (B1142099) foundational components in the production of a wide range of commercially important plastics and resins. wikipedia.orgnih.gov

Scope and Research Focus on 1,3-Bis(chloromethyl)-2,4-dimethylbenzene and its Isomers

The research focus on this compound and its isomers lies primarily in their application as precursors for creating structurally precise macrocycles, known as cyclophanes, and specialty polymers. nih.govsciencemadness.org The substitution pattern of the benzene ring, with its two methyl and two chloromethyl groups, provides steric bulk and defined reaction sites, influencing the conformation and properties of the resulting macromolecules.

The synthesis of these compounds is typically achieved through the chloromethylation of the corresponding dimethylbenzene or tetramethylbenzene (durene) precursors, often using formaldehyde (B43269) and hydrogen chloride in a process known as the Blanc reaction. wikipedia.org

Research has demonstrated the use of structurally similar compounds, such as bis(chloromethyl)durene, in the synthesis of high-molecular-weight polyethers by reaction with bisphenol A. tandfonline.com This highlights the potential of this compound as a monomer for creating advanced engineering plastics. Furthermore, the bifunctional nature of these molecules makes them ideal candidates for constructing cyclophanes, which are molecules with bridged aromatic rings that are of great interest in host-guest chemistry and materials science due to their unique cavities and electronic properties. nih.govsciencemadness.org The specific geometry of the 1,3-bis(chloromethyl) substitution, combined with the 2,4-dimethyl pattern, can be exploited to synthesize strained and structurally novel cyclophanes.

Interactive Table: Physical Properties of Bis(chloromethyl)benzene Isomers

This table compares the known physical properties of various isomers within the bis(chloromethyl)dimethylbenzene family.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 1,3-Bis(chloromethyl)-4,6-dimethylbenzene | 1585-15-5 | C₁₀H₁₂Cl₂ | 203.11 | 99 | 291.9 |

| 2,4-Bis(chloromethyl)-1,3,5-trimethylbenzene | 1585-17-7 | C₁₁H₁₄Cl₂ | 217.13 | N/A | N/A |

| 1,3-Bis(chloromethyl)benzene | 626-16-4 | C₈H₈Cl₂ | 175.06 | 33-35 | 250-255 |

| 1,4-Bis(chloromethyl)benzene | 623-25-6 | C₈H₈Cl₂ | 175.06 | 98-101 | 245 |

| 1,4-Bis(chloromethyl)-2,5-dimethylbenzene | 6298-72-2 | C₁₀H₁₂Cl₂ | 203.11 | N/A | N/A |

Structure

3D Structure

Properties

CAS No. |

2778-40-7 |

|---|---|

Molecular Formula |

C10H12Cl2 |

Molecular Weight |

203.10 g/mol |

IUPAC Name |

1,3-bis(chloromethyl)-2,4-dimethylbenzene |

InChI |

InChI=1S/C10H12Cl2/c1-7-3-4-9(5-11)8(2)10(7)6-12/h3-4H,5-6H2,1-2H3 |

InChI Key |

JEHNWRLQWXMLQC-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C=C1)CCl)C)CCl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,3 Bis Chloromethyl 2,4 Dimethylbenzene

Direct Chloromethylation of Aromatic Precursors

Direct chloromethylation, often referred to as the Blanc reaction, is a fundamental method for introducing a chloromethyl group onto an aromatic nucleus. iosrjournals.org This electrophilic substitution typically involves reacting the aromatic substrate with a source of formaldehyde (B43269) (such as paraformaldehyde or trioxane) and hydrogen chloride. While the reaction can proceed without a catalyst, the rates are generally too slow for practical application. google.com Consequently, various catalytic systems have been developed to enhance reaction rates and improve yields. The reaction for m-xylene (B151644) proceeds in two main steps: the initial formation of monochloromethyl xylene, followed by the introduction of a second chloromethyl group to yield the desired bis(chloromethylated) product.

Catalytic Approaches in Chloromethylation

The efficiency and selectivity of the chloromethylation of m-xylene are highly dependent on the choice of catalyst. The catalyst's primary role is to activate the formaldehyde source, generating a potent electrophile, such as a hydroxymethyl cation or a related species, which then attacks the electron-rich aromatic ring. iosrjournals.org A range of catalysts, from strong Brønsted and Lewis acids to modern ionic liquids, have been successfully employed.

Strong organic acids have proven to be effective catalysts for the chloromethylation of m-xylene, offering an alternative to traditional Lewis acids. google.com Acids such as trichloroacetic acid (CCl₃COOH), trifluoroacetic acid (CF₃COOH), methanesulfonic acid (CH₃SO₃H), and trifluoromethanesulfonic acid (CF₃SO₃H) can efficiently promote the reaction between m-xylene, trioxane (B8601419), and hydrochloric acid. google.com

Research has shown that the catalytic activity of these acids correlates with their acid strength. Among the tested catalysts, trifluoromethanesulfonic acid (TfOH), a superacid, provides the highest yields of the desired 1,3-bis(chloromethyl)-4,6-dimethylbenzene. google.com The reaction mechanism is thought to involve the formation of chloromethanol (B13452849) from formaldehyde, followed by dehydration assisted by the strong acid to form a stabilized chloromethyl carbocation-acid complex, which acts as the key electrophile. google.com An advantage of this method is that the acid catalysts typically remain in the aqueous phase, allowing for straightforward separation of the organic products. google.com

| Catalyst | m-Xylene Conversion (%) | Yield of Monochloromethyl-2,4-dimethylbenzene (%) | Yield of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene (%) |

| None | 15.1 | 13.5 | 1.6 |

| CCl₃COOH | 70.2 | 55.4 | 14.8 |

| CHCl₂COOH | 45.3 | 40.1 | 5.2 |

| CF₃COOH | 76.5 | 58.9 | 17.6 |

| CH₃SO₃H | 80.1 | 50.3 | 29.8 |

| CF₃SO₃H | 98.7 | 48.2 | 50.5 |

| p-CH₃C₆H₄SO₃H | 85.5 | 51.3 | 34.2 |

Table 1: Effect of Various Strong Organic Acid Catalysts on the Chloromethylation of m-Xylene. google.com

Lewis acids are well-established and powerful catalysts for chloromethylation reactions. iosrjournals.orgthieme-connect.de Catalysts such as zinc chloride (ZnCl₂), stannic chloride (SnCl₄), aluminum chloride (AlCl₃), and boron trifluoride (BF₃) are highly effective at activating formaldehyde. thieme-connect.de ZnCl₂ is one of the most frequently used catalysts for this transformation. thieme-connect.de These catalysts function by coordinating to the oxygen atom of formaldehyde, thereby increasing its electrophilicity and facilitating the generation of the reactive electrophilic species required for the aromatic substitution.

The choice of Lewis acid can influence the reaction's outcome, as some, like AlCl₃, are known to promote the formation of diphenylmethane (B89790) byproducts via a subsequent Friedel-Crafts alkylation between the chloromethylated product and another arene molecule. google.com A catalytic system composed of zinc chloride, acetic acid, sulfuric acid, and PEG-800 has been shown to efficiently convert various aromatic hydrocarbons, including xylenes (B1142099), into their corresponding chloromethylated products in high yields. researchgate.net

| Aromatic Substrate | Reaction Time (h) | Conversion (%) |

| Benzene (B151609) | 10 | 75 |

| Toluene | 8 | 98 |

| Ethylbenzene | 8 | 98 |

| o-Xylene (B151617) | 6 | 99 |

| m-Xylene | 6 | 99 |

| p-Xylene (B151628) | 6 | 99 |

| Cumene | 7 | 99 |

Table 2: Chloromethylation of Various Aromatic Hydrocarbons Using a ZnCl₂/AcOH/H₂SO₄/PEG-800 Catalytic System. researchgate.net

Ionic liquids (ILs) have emerged as green and recyclable alternatives to traditional volatile organic solvents and catalysts. In the context of chloromethylation, imidazolium-based ionic liquids such as 1-ethyl-3-methylimidazolium (B1214524) tetrafluoroborate (B81430) ([emim]BF₄) have been demonstrated to be effective promoters. researchgate.net These ILs can enhance reaction rates and improve yields compared to uncatalyzed reactions. researchgate.net

Studies on the chloromethylation of m-xylene have shown a significant increase in conversion when using [emim]BF₄ as a catalyst (93% conversion) compared to performing the reaction without any ionic liquid (63% conversion) under the same conditions. researchgate.net The ionic liquid can be recovered and reused for several cycles without a significant loss of activity. researchgate.net This reusability, combined with their negligible vapor pressure, makes them an environmentally benign option. researchgate.net

| Catalyst | m-Xylene Conversion (%) |

| None | 63 |

| [emim]BF₄ | 93 |

| [pmim]BF₄ | 90 |

| [bmim]BF₄ | 91 |

| [emim]PF₆ | 90 |

Table 3: Effect of Imidazolium-Based Ionic Liquids on the Conversion of m-Xylene in Chloromethylation. researchgate.net

Visible-light photoredox catalysis represents a modern frontier in synthetic methodology, enabling unique bond formations under mild conditions. mdpi.com While its application to the direct nuclear bis-chloromethylation of m-xylene is not extensively documented, related transformations highlight its potential. For instance, metal-free, visible-light-driven methods have been developed for the regioselective chlorination of the benzylic position of alkylaromatics like p-xylene. mdpi.com This type of reaction proceeds through a radical mechanism, distinct from the electrophilic aromatic substitution of the Blanc reaction. mdpi.com

Furthermore, photoredox catalysis has been successfully employed for the introduction of other functional groups, such as trifluoromethyl groups, onto aromatic rings. These methods demonstrate the power of light-induced catalysis to generate highly reactive radical species that can engage with arenes. Although a different mechanistic pathway, these chemodivergent approaches showcase advanced strategies for functionalizing aromatic precursors that could inspire future developments in chloromethylation chemistry.

Reaction Conditions and Parameter Optimization (e.g., solvent effects, temperature, reagent stoichiometry)

Optimizing reaction parameters is crucial for maximizing the yield of the desired bis(chloromethylated) product while minimizing the formation of the monochloromethyl intermediate and other byproducts like diphenylmethanes. google.com Key parameters include the stoichiometry of the reagents, reaction temperature, and reaction time. iosrjournals.org

The molar ratio of the formaldehyde source (e.g., trioxane) to the aromatic precursor (m-xylene) is a critical factor. google.com At low ratios, the monochloromethylated product is predominantly formed. Increasing the amount of trioxane enhances the formation of the bis(chloromethylated) product. google.com For instance, when using CF₃SO₃H as a catalyst, the yield of 1,3-bis(chloromethyl)-4,6-dimethylbenzene can be increased to over 60% by raising the trioxane/m-xylene molar ratio to 2.5. google.com

Temperature also plays a significant role. Higher temperatures generally increase the reaction rate but can also favor the formation of unwanted byproducts. google.com Kinetic studies show that the monochloromethyl derivative forms rapidly in the early stages of the reaction, and its conversion to the bis(chloromethylated) product increases with a longer reaction period. google.com Therefore, careful control of temperature and reaction time is necessary to achieve optimal selectivity for the desired product. iosrjournals.org

| Trioxane/m-Xylene Molar Ratio | m-Xylene Conversion (%) | Yield of Monochloromethyl-2,4-dimethylbenzene (%) | Yield of 1,3-Bis(chloromethyl)-4,6-dimethylbenzene (%) |

| 0.25 | 62.3 | 55.1 | 7.2 |

| 0.5 | 98.7 | 48.2 | 50.5 |

| 1.0 | 99.1 | 42.3 | 56.8 |

| 1.5 | 99.5 | 38.6 | 60.9 |

| 2.5 | 100 | 36.5 | 63.5 |

Table 4: Influence of Trioxane Stoichiometry on Product Yields in the Chloromethylation of m-Xylene Catalyzed by CF₃SO₃H. google.com

Regioselectivity and Isomer Formation in Chloromethylation Reactions

Chloromethylation is a classic and effective method for introducing a chloromethyl group onto an aromatic ring. The reaction typically involves an aromatic hydrocarbon, formaldehyde, and hydrogen chloride, often in the presence of a Lewis acid catalyst. When applied to 2,4-dimethylbenzene (m-xylene), the directing effects of the two methyl groups play a crucial role in determining the position of the incoming chloromethyl group.

Methyl groups are activating and ortho-, para-directing substituents on a benzene ring. In 2,4-dimethylbenzene, the positions ortho and para to the methyl groups are positions 1, 3, 5, and 6. The steric hindrance from the adjacent methyl groups influences the substitution pattern. The initial chloromethylation is most likely to occur at position 5, which is para to the methyl group at position 2 and ortho to the methyl group at position 4, and is sterically accessible. A second chloromethylation would then be directed by the two methyl groups and the newly introduced chloromethyl group. The formation of 1,3-bis(chloromethyl)-2,4-dimethylbenzene indicates that the chloromethyl groups are introduced at the positions most activated by the methyl groups and not sterically hindered.

The chloromethylation of m-xylene has been shown to yield a mixture of mono-, di-, and trichloromethylated products. iosrjournals.org The careful control of reaction conditions, such as temperature, reaction time, and the molar ratio of reactants, is essential to optimize the yield of the desired dichloromethylated product and minimize the formation of isomers and poly-substituted byproducts. iosrjournals.org For instance, studies on the chloromethylation of m-xylene using phase transfer catalysis have been optimized to enhance the yields of mono- and di-substituted products. iosrjournals.org

| Reactant | Product(s) | Key Factors |

| 2,4-Dimethylbenzene | 1-(Chloromethyl)-2,4-dimethylbenzene, this compound, Other isomers | Molar ratio of reactants, Temperature, Catalyst, Reaction time |

Radical Chlorination Techniques

An alternative to the direct chloromethylation of the aromatic ring is the radical chlorination of the methyl side chains of 2,4-dimethylbenzene. This method proceeds via a free-radical mechanism, typically initiated by UV light or a radical initiator.

N-Chlorosuccinimide (NCS) is a versatile reagent for the chlorination of the side chains of alkylbenzenes. researchgate.net It is often preferred over gaseous chlorine due to its ease of handling and the ability to provide a low, steady concentration of chlorine radicals, which can lead to higher selectivity. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent and initiated by light or a radical initiator. In the case of 2,4-dimethylbenzene, the benzylic hydrogens of the methyl groups are selectively replaced by chlorine atoms to yield a mixture of mono- and dichlorinated products, including this compound. The use of NCS in the presence of a photocatalyst under visible light has been shown to be an effective method for benzylic C-H bond chlorination. organic-chemistry.org

| Reagent | Substrate | Product | Conditions |

| N-Chlorosuccinimide (NCS) | 2,4-Dimethylbenzene | This compound | UV light or radical initiator, Non-polar solvent |

The radical chlorination of alkylbenzenes proceeds through a free-radical chain mechanism involving three key stages: initiation, propagation, and termination. wikipedia.orgaakash.ac.in

Initiation: The reaction is initiated by the homolytic cleavage of the N-Cl bond in NCS (or the Cl-Cl bond in Cl₂) by UV light or heat, generating a succinimidyl radical and a chlorine radical. chemguide.uk

Propagation: A chlorine radical then abstracts a benzylic hydrogen atom from one of the methyl groups of 2,4-dimethylbenzene. This step is favored because the resulting benzyl (B1604629) radical is stabilized by resonance with the aromatic ring. masterorganicchemistry.comucalgary.ca The benzyl radical then reacts with another molecule of NCS (or Cl₂) to form the chloromethylated product and a new succinimidyl radical (or chlorine radical), which continues the chain reaction. chemguide.uk

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two chlorine radicals, two benzyl radicals, or a chlorine radical and a benzyl radical. chemguide.uk

The stability of the benzylic radical intermediate is a key factor driving the selectivity of this reaction for the side-chain methyl groups over the aromatic ring. masterorganicchemistry.comucalgary.ca

The selectivity of radical benzylic halogenation is influenced by the relative reactivity of different types of C-H bonds and the nature of the halogenating agent. umn.edu Benzylic C-H bonds are significantly weaker than alkyl C-H bonds, making them more susceptible to abstraction by halogen radicals. masterorganicchemistry.com This inherent reactivity difference leads to a high degree of selectivity for the benzylic position. jove.com

Bromination is generally more selective than chlorination. umn.edu However, selectivity in chlorination can be controlled to some extent by the choice of reagent and reaction conditions. Using a reagent like NCS, which provides a low concentration of the halogenating species, can enhance selectivity compared to using elemental chlorine. masterorganicchemistry.com By controlling the stoichiometry of the reactants, it is possible to influence the degree of substitution, favoring either mono- or di-chlorination.

| Factor | Influence on Selectivity |

| C-H Bond Strength | Weaker benzylic C-H bonds are preferentially cleaved. masterorganicchemistry.com |

| Halogenating Agent | Bromine is more selective than chlorine; NCS can offer better selectivity than Cl₂. masterorganicchemistry.comumn.edu |

| Reaction Conditions | Control of stoichiometry can favor mono- or di-substitution. |

Emerging Synthetic Strategies for Dihalogenated Aromatic Compounds

Recent advancements in synthetic organic chemistry have led to the development of novel methods for the synthesis of dihalogenated aromatic compounds, offering potential advantages in terms of efficiency, selectivity, and environmental impact. While traditional methods remain prevalent, these emerging strategies are gaining attention.

One area of development is the use of metal-free catalytic systems. For example, interhalogen compounds generated in situ from N-halosuccinimides and a catalytic amount of a silicon-based reagent have been shown to be effective for the electrophilic halogenation of aromatic compounds. thieme-connect.de

Furthermore, direct C-H activation and functionalization methodologies are at the forefront of modern synthetic chemistry. While not yet standard for the synthesis of compounds like this compound, these approaches could, in principle, offer a more atom-economical route by directly converting C-H bonds to C-Cl bonds without the need for pre-functionalized starting materials.

The preparation of halogenated building blocks for organic materials has also driven innovation. For instance, new methods for the synthesis of halogenated benzene-1,2,3,4-tetracarboxylic diimides have been developed, showcasing advances in controlling reactivity and cyclization in complex aromatic systems. researchgate.netacs.org While distinct from the target compound, these developments highlight the broader progress in the synthesis of functionalized and halogenated aromatic molecules.

Reaction Chemistry and Mechanistic Investigations of 1,3 Bis Chloromethyl 2,4 Dimethylbenzene

Nucleophilic Substitution Chemistry of Chloromethyl Groups

The chloromethyl groups of 1,3-Bis(chloromethyl)-2,4-dimethylbenzene are highly susceptible to nucleophilic attack. As benzylic halides, they are more reactive than simple alkyl halides due to the ability of the adjacent benzene (B151609) ring to stabilize the transition state of both S(_N)1 and S(_N)2 reactions. The presence of two such groups on the same molecule allows for the synthesis of a wide array of difunctional or polyfunctional compounds. These reactions typically proceed readily under mild conditions, allowing for the introduction of oxygen, nitrogen, and sulfur nucleophiles, among others. One-pot reactions involving the substitution of analogous bis(bromomethyl)benzenes with sodium azide (B81097), followed by copper-catalyzed cycloaddition, highlight the utility of these substrates in complex syntheses. nih.gov

This compound readily reacts with various oxygen-containing nucleophiles. In the presence of alcohols and a base, it undergoes a Williamson-type ether synthesis to yield bis(alkoxymethyl) derivatives. Similarly, reaction with phenoxides produces bis(phenoxymethyl) ethers. Carboxylate salts can also be employed as nucleophiles to displace the chloride ions, resulting in the formation of bis-ester compounds. These reactions are synthetically valuable for introducing flexible ether or ester linkages into larger molecular frameworks. For instance, the related compound 1,3-bis(bromomethyl)benzene (B165771) is used in coupling reactions with hydroxybenzaldehydes to form key intermediates for more complex molecules. mdpi.com

Table 1: Examples of Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Alkoxide | Sodium methoxide (B1231860) (NaOCH₃) | Bis(methoxymethyl) ether |

| Phenoxide | Sodium phenoxide (NaOPh) | Bis(phenoxymethyl) ether |

| Carboxylate | Sodium acetate (B1210297) (NaOAc) | Bis(acetoxymethyl) ester |

The benzylic chlorides are excellent electrophiles for the alkylation of nitrogen nucleophiles. Primary and secondary amines react with this compound to produce the corresponding di-substituted secondary or tertiary amines. The reaction typically proceeds via a standard S(_N)2 mechanism. If ammonia (B1221849) is used, a mixture of primary, secondary, and tertiary amines, as well as the quaternary ammonium (B1175870) salt, can be formed. The use of analogous bis(halomethyl) compounds to synthesize precursors for reductive amination reactions is a common strategy for creating complex amine derivatives. mdpi.com These reactions are fundamental in building scaffolds for various applications, including the development of catalysts and bioactive molecules. mdpi.comresearchgate.net

Table 2: Examples of Reactions with Nitrogen Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Primary Amine | Ethylamine (CH₃CH₂NH₂) | N,N'-diethyl-bis(aminomethyl) derivative |

| Secondary Amine | Diethylamine ((CH₃CH₂)₂NH) | N,N,N',N'-tetraethyl-bis(aminomethyl) derivative |

| Azide | Sodium azide (NaN₃) | 1,3-Bis(azidomethyl)-2,4-dimethylbenzene |

Sulfur nucleophiles, particularly thiolates (RS⁻), are highly effective for displacing the chloride ions of this compound to form stable thioether (sulfide) linkages. google.comresearchgate.net These reactions are typically fast and efficient due to the high nucleophilicity of sulfur. The resulting bis(thioether) compounds are valuable in materials science and coordination chemistry. The synthesis of these derivatives can be achieved by reacting the chlorinated starting material with a thiol in the presence of a base, which deprotonates the thiol to form the more reactive thiolate anion.

Table 3: Examples of Reactions with Sulfur Nucleophiles

| Nucleophile | Reagent Example | Product Type |

| Thiolate | Sodium thiophenoxide (NaSPh) | Bis(phenylthiomethyl) sulfide |

| Thiol | Ethanethiol (CH₃CH₂SH) + Base | Bis(ethylthiomethyl) sulfide |

| Hydrogen Sulfide | Sodium hydrosulfide (B80085) (NaSH) | Dithiol derivative |

The difunctional nature of this compound makes it an ideal building block for creating larger, polyfunctional molecules and polymers. By choosing nucleophiles that contain other reactive groups, complex architectures can be assembled. For example, reacting it with a nucleophile such as 4-hydroxybenzaldehyde (B117250) introduces aldehyde functionalities that can be used for subsequent reactions like reductive amination or condensation. mdpi.com This strategy has been employed using the analogous 1,3-bis(bromomethyl)benzene to synthesize a wide range of derivatives with potential applications as antimalarial agents. mdpi.com Similarly, polymerization can be achieved by reacting with dinucleophiles, leading to the formation of linear or cross-linked polymers with tailored properties. The synthesis of thiol-modified phenol (B47542) derivatives for use in thiol-ene photopolymerizations showcases the creation of complex, multi-functional molecules from similar precursors. beilstein-journals.org

Electrophilic Aromatic Substitution Pathways (as related to precursor synthesis or derivative formation)

The synthesis of this compound itself relies on an electrophilic aromatic substitution reaction. The precursor is 1,3-dimethylbenzene (m-xylene). The introduction of the two chloromethyl groups is achieved through the Blanc chloromethylation reaction, which typically uses formaldehyde (B43269) (or a precursor like trioxane) and hydrogen chloride, often in the presence of a Lewis acid or a strong protic acid catalyst. iosrjournals.orgresearchgate.net

The two methyl groups in m-xylene (B151644) are ortho, para-directing. The positions most activated for electrophilic attack are C4 and C6 (ortho to one methyl and para to the other) and C2 (ortho to both methyls). The chloromethylation of m-xylene can yield a mixture of products, but conditions can be optimized to favor the formation of the desired 1,3-bis(chloromethyl)-4,6-dimethylbenzene (an isomer of the title compound). acs.orgacs.org To obtain the specifically named this compound, the starting material would be 1,3-dimethylbenzene, and the chloromethylation would occur at the 4 and 6 positions. Upon renumbering to prioritize the functional groups, this would yield 2,4-bis(chloromethyl)-1,3-dimethylbenzene. The precise naming and synthesis route can vary, but the underlying chemistry is the electrophilic substitution of a xylene isomer. Studies have shown that strong organic acids like trifluoromethanesulfonic acid can catalyze this reaction effectively, leading to high yields of the bis(chloromethylated) product. acs.orgacs.org

Formation and Reactivity of Carbocation Intermediates

The reaction of this compound can proceed through either an S(_N)1 or S(_N)2 mechanism, or a combination of both, depending on the reaction conditions and the nucleophile. The formation of a carbocation intermediate is the hallmark of the S(_N)1 pathway. The C-Cl bond in a benzylic position is polarized and can cleave to form a chloride ion and a benzylic carbocation.

The stability of this carbocation is significantly enhanced by several factors:

Resonance: The positive charge on the benzylic carbon can be delocalized into the adjacent aromatic ring through resonance, spreading the charge over multiple carbon atoms. This delocalization is a powerful stabilizing effect. libretexts.orgmasterorganicchemistry.com

Inductive Effects: The two methyl groups on the benzene ring are electron-donating, which helps to stabilize the positive charge on the benzylic carbon through an inductive effect.

Hyperconjugation: The alkyl groups on the ring also provide stabilization through hyperconjugation.

Due to this enhanced stability, benzylic carbocations are more stable than tertiary alkyl carbocations. libretexts.orgdoubtnut.com Consequently, S(_N)1 reactions are competitive, particularly in polar protic solvents that can solvate the leaving group and the carbocation intermediate, or with weak nucleophiles. The presence of two chloromethyl groups means that a dicationic intermediate could potentially form, although the formation of the second carbocation would be electronically disfavored by the positive charge of the first. More likely, the reactions occur in a stepwise manner.

Role of Chloromethyl Carbocation-Acid Complexes

In the presence of a Lewis acid or a strong Brønsted acid, this compound can form chloromethyl carbocation-acid complexes. libretexts.orglibretexts.org The Lewis acid, such as aluminum chloride (AlCl₃), coordinates to the chlorine atom of one of the chloromethyl groups, weakening the carbon-chlorine bond and facilitating its cleavage to form a benzylic carbocation. youtube.comyoutube.com This carbocation is stabilized by resonance with the benzene ring and by the inductive effect of the methyl groups.

The formation of this carbocation is a key step in Friedel-Crafts alkylation reactions, where the carbocation acts as a potent electrophile. beilstein-journals.org It can then attack another aromatic ring, leading to the formation of a new carbon-carbon bond. Given that this compound has two such reactive sites, it can participate in polymerization reactions to form cross-linked aromatic polymers. The general mechanism for the formation of the carbocation-acid complex is depicted below:

Step 1: Formation of the Carbocation-Acid Complex

Where R represents the 2,4-dimethyl-3-(chloromethyl)phenyl group.

This reactive intermediate can then engage in various subsequent reactions, primarily electrophilic aromatic substitution. The stability and reactivity of this carbocation are crucial in determining the outcome of such acid-catalyzed reactions.

Intramolecular Cyclization Reactions

The presence of two reactive chloromethyl groups in a 1,3-relationship on the benzene ring allows for the possibility of intramolecular cyclization reactions to form cyclophanes. nih.govmdpi.combeilstein-journals.orgresearchgate.netnih.gov These reactions typically proceed under high dilution conditions to favor intramolecular over intermolecular reactions. The reaction can be promoted by a variety of reagents, including strong bases or organometallic coupling agents.

For instance, in the presence of a reducing agent or a suitable coupling catalyst, the two chloromethyl groups can react with each other to form a new carbon-carbon bond, leading to the formation of a cyclic structure. The size of the resulting ring and the yield of the cyclophane are dependent on the reaction conditions, including the choice of solvent, temperature, and the nature of the promoting agent. While specific examples for this compound are not extensively documented, the synthesis of cyclophanes from analogous bis(halomethyl)arenes is a well-established strategy. nih.govbeilstein-journals.orgresearchgate.net

An illustrative, generalized scheme for such a cyclization is shown below:

Generalized Intramolecular Cyclization

Where Ar is the 2,4-dimethylbenzene-1,3-diyl moiety and M is a suitable metal.

Redox Chemistry and Electrochemical Transformations

The chloromethyl groups of this compound are electrochemically active and can undergo reduction at a cathode. This process involves the transfer of electrons to the C-Cl bond, leading to its cleavage and the formation of reactive intermediates.

Electroreduction Mechanisms of Benzylic Dihalides

The electrochemical reduction of benzylic dihalides, such as this compound, typically proceeds via a stepwise mechanism. The first step involves the transfer of one electron to one of the chloromethyl groups, resulting in the formation of a radical anion. This intermediate is unstable and rapidly cleaves a chloride ion to form a benzylic radical.

Step 1: Formation of a Benzylic Radical Cl-CH₂-Ar-CH₂-Cl + e⁻ → [Cl-CH₂-Ar-CH₂-Cl]⁻˙ [Cl-CH₂-Ar-CH₂-Cl]⁻˙ → Cl-CH₂-Ar-CH₂˙ + Cl⁻

Cl-CH₂-Ar-CH₂˙ + e⁻ → Cl-CH₂-Ar-CH₂⁻

Cl-CH₂-Ar-CH₂-Cl + 2e⁻ → ⁻CH₂-Ar-CH₂-Cl + Cl⁻ ⁻CH₂-Ar-CH₂-Cl → 2,4-dimethyl-1,3-quinodimethane + Cl⁻

Applications of 1,3 Bis Chloromethyl 2,4 Dimethylbenzene As a Chemical Building Block

Precursors in Polymer and Materials Science

The bifunctional nature of 1,3-bis(chloromethyl)-2,4-dimethylbenzene makes it an ideal monomer and crosslinking agent for the synthesis of advanced polymeric materials. The two chloromethyl groups can react with other molecules to build and connect polymer chains, leading to materials with tailored properties.

Hypercrosslinked polymers (HCPs) are a class of porous materials characterized by an extensive three-dimensional network, high thermal stability, and large surface areas. rsc.org These properties make them suitable for applications in gas storage, separation, and catalysis. mdpi.com The synthesis of HCPs often involves Friedel-Crafts alkylation reactions, where an external crosslinker is used to connect aromatic monomers. mdpi.com

While extensive research has been conducted on HCPs using various halogenated monomers like p-dichloroxylene (DCX) and 4,4'-bis(chloromethyl)-1,1'-biphenyl (B167468) (BCMBP), the structural characteristics of this compound make it a suitable candidate for similar synthetic strategies. researchgate.netrsc.org In a typical synthesis, the compound's chloromethyl groups would act as electrophiles in a Friedel-Crafts reaction, catalyzed by a Lewis acid such as iron(III) chloride (FeCl₃). This reaction would form stable methylene (B1212753) bridges between aromatic units, leading to a rigid, porous, and highly crosslinked polymer network. The resulting material's properties, such as pore size and surface area, could be tuned by adjusting the reaction conditions and the comonomers used.

Table 1: Key Features of Hypercrosslinked Polymer Synthesis

| Feature | Description |

|---|---|

| Reaction Type | Friedel-Crafts Alkylation |

| Role of Compound | Monomer / Crosslinker |

| Catalyst | Lewis Acids (e.g., FeCl₃) |

| Resulting Linkage | Methylene Bridges |

| Polymer Properties | High Porosity, Large Surface Area, Thermal Stability |

Hyperbranched polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. Their unique globular structure results in properties like low viscosity and high solubility. One established method for synthesizing hyperbranched polyesters involves the polycondensation of an A₂-type monomer with a B₃-type monomer.

A synthetic route analogous to that used for its isomer, 1,4-bis(chloromethyl)benzene, demonstrates the potential of this compound in this area. researchgate.net In such a reaction, this compound would serve as the A₂ monomer, while a molecule like 1,3,5-benzenetricarboxylic acid would act as the B₃ monomer. The reaction between the chloromethyl groups (A₂) and the carboxylic acid groups (B₃) forms ester linkages, building the hyperbranched structure. researchgate.net This polycondensation is typically carried out in the presence of a base to neutralize the HCl byproduct. The resulting hyperbranched polyester (B1180765) would possess numerous terminal carboxylic acid or chloromethyl groups, depending on the stoichiometry, which can be further modified for specific applications. researchgate.net

Crosslinking is a process that links polymer chains together, forming a three-dimensional network that enhances the material's mechanical strength, thermal stability, and chemical resistance. sigmaaldrich.com Molecules with two or more reactive functional groups, known as crosslinking agents, are essential for this process.

With its two reactive chloromethyl groups, this compound is a classic example of a crosslinking agent. It can be used to crosslink aromatic polymers, such as polystyrene or polymers containing phenyl groups, through Friedel-Crafts alkylation. In this process, the chloromethyl groups react with the aromatic rings of the polymer chains in the presence of a Lewis acid catalyst, forming a durable, interconnected network. This is the same fundamental chemistry used to create hypercrosslinked polymers from monomeric precursors. The degree of crosslinking, which dictates the final properties of the material, can be controlled by the amount of the crosslinking agent added. sigmaaldrich.com

Functionalization of existing polymers is a key strategy for modifying their surface properties and introducing new capabilities. Polysulfone (PSf) is a high-performance thermoplastic known for its excellent mechanical and thermal properties, but its applications can be expanded through chemical modification. nih.gov

A common method to functionalize polysulfone is to first introduce reactive sites onto its backbone through chloromethylation. researchgate.netmdpi.com However, this compound offers a potential alternative route for modification or crosslinking. If a polymer backbone possesses nucleophilic sites, it could react with the chloromethyl groups of the compound. More directly, for aromatic polymers like polysulfone, the compound can be attached to the polymer's phenyl rings via a Friedel-Crafts alkylation reaction. This reaction would graft the dimethylbenzene unit onto the polymer chain, introducing two new reactive sites (the second chloromethyl group) or, if both groups react, creating a crosslink. This approach allows for the introduction of specific chemical functionalities or for enhancing the polymer's structural integrity.

Intermediates in Fine Chemical Synthesis

Beyond polymer science, this compound serves as a valuable intermediate in the synthesis of complex organic molecules, particularly high-value carboxylic acid derivatives.

Pyromellitic dianhydride (PMDA) is a crucial monomer used in the production of high-performance polyimides, which are known for their exceptional thermal stability. chemicalbook.comwikipedia.org The primary industrial synthesis of PMDA involves the oxidation of 1,2,4,5-tetramethylbenzene (B166113) (durene). wikipedia.org

Research has demonstrated an efficient pathway to PMDA using precursors structurally analogous to this compound. Specifically, isomers such as 1,4-bis(chloromethyl)-2,5-dimethylbenzene and 1,5-bis(chloromethyl)-2,4-dimethylbenzene can be converted to pyromellitic acid through aerobic oxidation. chemicalbook.comarkat-usa.org This process involves the oxidation of all four alkyl and chloromethyl substituents on the benzene (B151609) ring into carboxylic acid groups. The reaction is effectively catalyzed by a multi-component system, such as Vanadyl acetylacetonate (B107027) (VO(acac)₂), copper(II) 2-ethylhexanoate (B8288628) (Cu(2-Eth)₂), and 1,4-diazabicyclo[2.2.2]octane (DABCO), often in an ionic liquid medium. arkat-usa.org

Following this established methodology, this compound can serve as a direct precursor to pyromellitic acid. The subsequent dehydration of the resulting pyromellitic acid, typically by heating with acetic anhydride, yields the final product, pyromellitic dianhydride. arkat-usa.org This synthetic route provides an alternative to the traditional durene-based process.

Table 2: Synthesis of Pyromellitic Dianhydride from this compound (Analogous Pathway)

| Step | Process | Reagents/Catalysts | Intermediate/Product |

|---|---|---|---|

| 1 | Aerobic Oxidation | O₂, VO(acac)₂/Cu(2-Eth)₂/DABCO | Pyromellitic Acid |

| 2 | Dehydration | Acetic Anhydride, Heat | Pyromellitic Dianhydride |

Access to Polycyclic Aromatic Hydrocarbons (e.g., alkylated pyrenes)

While direct, high-yield syntheses of specific alkylated pyrenes from this compound are not extensively documented, the compound serves as a potential precursor for polycyclic aromatic hydrocarbons (PAHs) through established synthetic strategies. The formation of PAHs often involves the construction of new aromatic rings onto an existing core. One classical approach to pyrene (B120774) synthesis involves the dimerization of a m-xylene (B151644) derivative to form a [2.2]metacyclophane, which can then undergo transannular ring closure and subsequent dehydrogenation to yield the pyrene skeleton. stackexchange.comechemi.com Given that this compound is a derivative of m-xylene, it could conceivably be utilized in similar multi-step synthetic pathways.

Furthermore, the reactivity of the benzylic chloride groups allows for their conversion into other functionalities that can participate in cyclization reactions. For instance, conversion to benzyl (B1604629) radicals could initiate recombination reactions leading to the formation of larger aromatic systems like phenanthrene (B1679779) and anthracene. rsc.org Intramolecular cyclization reactions are another powerful tool in PAH synthesis. wvu.edu By designing appropriate reaction partners, the two chloromethyl groups of this compound can be envisioned to participate in annulation reactions, effectively building the additional rings required for extended polycyclic systems.

Table 1: Potential Synthetic Strategies for PAHs

| Strategy | Description | Potential Role of this compound |

|---|---|---|

| [2.2]Metacyclophane Route | Dimerization of a m-xylene derivative followed by ring closure and dehydrogenation. | As a substituted m-xylene precursor for the formation of a dimethylated [2.2]metacyclophane. |

| Radical Recombination | Formation and subsequent reaction of benzyl-type radicals to build larger aromatic structures. | Precursor to a diradical species for intramolecular or intermolecular coupling. |

Synthesis of Novel Heterocyclic Compounds

The two electrophilic chloromethyl groups of this compound make it an ideal substrate for reactions with a wide range of binucleophiles to construct novel heterocyclic compounds. This double alkylation reaction can lead to the formation of various ring sizes and functionalities, depending on the nature of the nucleophile used.

For example, reaction with primary diamines, such as ethylenediamine (B42938) or propylenediamine, would be expected to yield tetrahydrobenzodiazepine derivatives, a core structure found in many biologically active compounds. nih.govdntb.gov.uagoogle.comnih.govmdpi.com Similarly, reaction with binucleophiles containing other heteroatoms, such as 1,2-ethanedithiol (B43112) or ethanolamine, would provide access to dithiepine and oxazepine derivatives, respectively. The general reaction scheme involves the sequential or simultaneous displacement of the two chloride ions by the nucleophilic centers of the reacting partner, leading to the formation of a new heterocyclic ring fused or appended to the dimethylbenzene scaffold.

Table 2: Potential Heterocyclic Systems from this compound

| Binucleophile | Resulting Heterocyclic System |

|---|---|

| Hydrazine | Tetrahydrobenzodiazine |

| Ethylenediamine | Tetrahydrobenzodiazepine |

| 1,3-Propanediamine | Tetrahydrobenzodiazocine |

| 1,2-Ethanedithiol | Dihydrobenzodithiepine |

Ligand Synthesis in Organometallic Chemistry and Catalysis

The rigid backbone and the presence of two reactive sites make this compound a valuable precursor for the synthesis of chelating ligands, particularly pincer ligands, which have found widespread applications in organometallic chemistry and catalysis.

Preparation of Pincer Ligands for Transition Metal Complexes

Pincer ligands are a class of tridentate ligands that bind to a metal center in a meridional fashion, often conferring high stability and unique reactivity to the resulting metal complex. acs.org The 1,3-disubstituted pattern of this compound is perfectly suited for the synthesis of PCP-type pincer ligands, where 'P' represents a phosphine (B1218219) donor group and 'C' represents the central aryl carbon that forms a metal-carbon bond.

The synthesis typically involves the reaction of this compound with two equivalents of a secondary phosphine, such as diphenylphosphine (B32561) or di-tert-butylphosphine, in the presence of a strong base. The base deprotonates the phosphine, and the resulting phosphide (B1233454) anion displaces the chloride ions in a double nucleophilic substitution reaction. The resulting ligand can then be reacted with a suitable transition metal precursor, such as a palladium(II) or platinum(II) salt, to form the corresponding pincer complex. The methyl groups on the benzene ring can sterically tune the properties of the resulting catalyst.

Table 3: Representative PCP Pincer Ligand Synthesis | Step | Reactants | Product | | --- | --- | | 1. Ligand Synthesis | this compound + 2 R₂PH | 1,3-Bis(dialkylphosphinomethyl)-2,4-dimethylbenzene | | 2. Metalation | Ligand + Metal Precursor (e.g., PdCl₂(MeCN)₂) | [PdCl(PCP)] complex |

Design of Chelating Ligands with Specific Coordination Properties

Beyond the well-defined pincer geometry, this compound can be used to synthesize a variety of other chelating ligands. By varying the nature of the nucleophilic donor groups that are introduced, ligands with different bite angles, electronic properties, and coordination numbers can be designed.

For instance, reaction with two equivalents of a pyridine-containing thiol could lead to the formation of a flexible SNS-type chelating ligand. Alternatively, reaction with pyrazole-containing nucleophiles can generate bidentate ligands that can bridge two metal centers, leading to the formation of coordination polymers. nih.gov The dimethyl-substituted benzene backbone provides a semi-rigid spacer between the donor atoms, influencing the geometry of the resulting metal complexes. This modularity allows for the rational design of ligands for specific applications in catalysis, materials science, and sensing.

Contributions to Supramolecular Chemistry

The defined geometry and synthetic accessibility of derivatives of this compound make it a useful component in the construction of larger, well-defined supramolecular structures such as macrocycles and molecular cages.

Scaffolds for Macrocyclic and Cage Compound Synthesis

In supramolecular chemistry, rigid scaffolds are often required to pre-organize binding sites for the recognition of guest molecules. The benzene ring of this compound provides a rigid platform, while the two chloromethyl groups offer points for covalent extension. By reacting this difunctional building block with a complementary difunctional linker, macrocyclic structures can be readily assembled through high-dilution cyclization reactions.

A notable application of a similar building block, N-acetyl-3,5-bis(chloromethyl)benzylthio-L-alanine, has been in the ribosomal synthesis of mRNA-displayed bicyclic peptide libraries. In this approach, the two chloromethyl groups react with cysteine residues in a peptide chain to form a stable, synthetically accessible macrocycle. This highlights the utility of the bis(chloromethyl)benzene moiety as a versatile scaffold for inducing macrocyclization in complex systems. Furthermore, more complex, three-dimensional cage compounds can be constructed by reacting this compound with appropriately designed tripodal or other multi-functional linking units. google.com

Building Blocks for Self-Assembling Systems

The rigid, angled geometry of this compound makes it a valuable building block in supramolecular chemistry for the construction of self-assembling systems. Its two reactive chloromethyl groups, positioned at a 120-degree angle on the benzene ring, allow for the directed synthesis of macrocycles and molecular clips. The methyl groups on the aromatic core enhance the solubility of resulting structures in organic solvents and can influence the conformational properties of the final assembly.

In the synthesis of macrocyclic compounds, this compound can be reacted with a variety of difunctionalized linkers. For instance, condensation with dithiols or diphenols under high-dilution conditions can lead to the formation of discrete macrocycles rather than polymeric chains. The size and shape of the resulting macrocycle can be controlled by the length and flexibility of the linker molecule. These macrocycles can act as hosts in host-guest chemistry, capable of encapsulating smaller molecules or ions within their cavities.

Another significant application of this compound is in the construction of molecular clips and tweezers. These are open, U-shaped molecules designed to bind guest molecules through non-covalent interactions. In a typical synthesis, two rigid aromatic sidewalls are connected by a spacer unit. This compound can serve as this spacer. By reacting it with two equivalents of a larger, planar aromatic molecule that has a nucleophilic site, a molecular clip can be formed. The pre-organized cavity of such a clip can then interact with suitable guest molecules, for example, through π-π stacking interactions.

The table below summarizes the potential applications of this compound in the creation of self-assembling systems, based on the principles of supramolecular chemistry and the known reactivity of similar building blocks.

| Self-Assembling System | Role of this compound | Potential Interacting Guests | Key Interactions |

| Macrocycles | Rigid corner piece | Small organic molecules, ions | Host-guest interactions, van der Waals forces |

| Molecular Clips/Tweezers | Spacer unit connecting aromatic sidewalls | Planar aromatic molecules (e.g., fullerenes, polycyclic aromatic hydrocarbons) | π-π stacking, hydrophobic effects |

| Molecular Cages | Trifunctional or tetrafunctional building block in combination with other linkers | Varies depending on cage size and functionality | Encapsulation, coordination bonds (if metal ions are incorporated) |

Computational and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT studies)

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has become a primary tool for predicting molecular properties and reaction pathways.

While specific DFT studies on the reaction mechanisms of 1,3-Bis(chloromethyl)-2,4-dimethylbenzene are not extensively documented in the literature, the reactivity of the chloromethyl groups is expected to be analogous to that of other benzylic chlorides. Nucleophilic substitution reactions are a key feature of this class of compounds.

Theoretical calculations can be employed to model the transition states of such reactions. For instance, in a reaction with a nucleophile (Nu⁻), the energy profile of both the concerted (SN2) and stepwise (SN1) mechanisms can be calculated. The benzylic carbocation intermediate in a potential SN1 pathway would be stabilized by the adjacent aromatic ring and the methyl groups through resonance and hyperconjugation. DFT calculations would allow for the determination of the activation energies for each step, helping to predict the predominant reaction pathway under various conditions.

Quantum chemical investigations into the formation of polychlorinated naphthalenes from chlorophenol precursors have demonstrated the utility of DFT in mapping complex reaction pathways, including dimerization and cyclization reactions, and in calculating the potential energy barriers and reaction heats for each step. mdpi.com Similar approaches could be applied to understand potential side reactions or degradation pathways of this compound.

DFT calculations are instrumental in predicting the reactivity and selectivity of functionalization reactions. Key parameters derived from these calculations include frontier molecular orbital (HOMO-LUMO) energies, molecular electrostatic potential (MEP) maps, and atomic charges.

The HOMO-LUMO gap is a critical indicator of chemical reactivity. A smaller gap suggests that the molecule is more polarizable and reactive. For this compound, the HOMO is likely to be localized on the electron-rich dimethylbenzene ring, while the LUMO would be associated with the antibonding orbitals of the C-Cl bonds in the chloromethyl groups. This distribution indicates that the compound would be susceptible to nucleophilic attack at the benzylic carbons.

Molecular Electrostatic Potential (MEP) maps visualize the charge distribution on the molecule's surface, highlighting electrophilic and nucleophilic sites. For this compound, the MEP would show electronegative regions around the chlorine atoms and electropositive regions around the benzylic hydrogens and carbons, confirming the sites for nucleophilic attack.

Studies on other organic molecules have shown that DFT can accurately predict sites of electrophilic and nucleophilic attack, which is crucial for understanding regioselectivity in functionalization reactions. semanticscholar.org

| Quantum Chemical Descriptor | Predicted Significance for this compound |

| HOMO-LUMO Energy Gap | A smaller gap would indicate higher reactivity towards nucleophiles. |

| Molecular Electrostatic Potential (MEP) | Would identify the electrophilic benzylic carbons as the primary sites for functionalization. |

| Mulliken Atomic Charges | Would quantify the partial positive charge on the benzylic carbons, further supporting their electrophilic nature. |

Conformational Analysis of Derivatives and Reaction Intermediates

The rotational freedom around the single bonds connecting the chloromethyl groups to the benzene (B151609) ring allows for different spatial arrangements, or conformations. Conformational analysis of this compound and its derivatives is crucial for understanding their steric and electronic properties.

For reaction intermediates, such as the aforementioned benzylic carbocation, conformational analysis can reveal the most stable geometry. The planarity of the carbocation center and the orientation of the remaining chloromethyl group would be influenced by electronic and steric factors. Understanding the preferred conformation of intermediates is essential for predicting the stereochemical outcome of reactions.

Molecular Dynamics Simulations of Compound Interactions

Molecular Dynamics (MD) simulations provide a means to study the dynamic behavior of molecules over time, offering insights into intermolecular interactions and the behavior of the compound in different environments (e.g., in solution or at an interface).

Furthermore, MD simulations can be employed to study the interactions of this compound with other molecules or surfaces. For example, in the context of polymer chemistry, simulations could model the approach and binding of this compound to a polymer chain during a cross-linking reaction. These simulations would provide valuable information on the preferred orientations and interaction energies, which are critical for understanding the macroscopic properties of the resulting material.

Advanced Structural Elucidation and Analytical Methodologies

High-Resolution Mass Spectrometry in Reaction Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of 1,3-Bis(chloromethyl)-2,4-dimethylbenzene, particularly in monitoring its synthesis and identifying reaction byproducts. By providing highly accurate mass measurements, HRMS allows for the determination of elemental compositions for the parent compound and related species. This precision is crucial for confirming the identity of the target molecule and distinguishing it from isomers or compounds with similar nominal masses.

In a typical synthesis, such as the chloromethylation of 1,3-dimethylbenzene (m-xylene), HRMS can be used to track the formation of the desired product and identify intermediates or side-products, such as mono-chloromethylated isomers or over-reacted species. The technique's high sensitivity and accuracy ensure reliable characterization even for trace components in a complex reaction mixture.

Table 1: Theoretical HRMS Data for this compound and Related Ions

| Ion Formula | Description | Calculated Mass (m/z) |

| [C₁₀H₁₂Cl₂]⁺ | Molecular Ion | 202.0316 |

| [C₁₀H₁₂³⁵Cl³⁷Cl]⁺ | Isotopic Molecular Ion | 204.0287 |

| [C₁₀H₁₁Cl]⁺ | Fragment Ion (Loss of HCl) | 166.0549 |

| [C₉H₉]⁺ | Fragment Ion (Loss of CH₂Cl) | 117.0704 |

Note: Data is theoretical and serves as a representative example for analytical purposes.

Advanced Nuclear Magnetic Resonance Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for the structural assignment of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for complete structural confirmation.

In the ¹H NMR spectrum, the molecule is expected to show distinct signals for the aromatic protons, the chloromethyl (-CH₂Cl) protons, and the methyl (-CH₃) protons. The integration of these signals corresponds to the number of protons in each environment, and their chemical shifts are indicative of their electronic surroundings. Similarly, the ¹³C NMR spectrum reveals a unique signal for each chemically distinct carbon atom, including the aromatic carbons, the chloromethyl carbons, and the methyl carbons.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Ar-H | ~7.1-7.3 | ~129-131 |

| -CH₂Cl | ~4.6-4.8 | ~42-45 |

| Ar-CH₃ (at C2) | ~2.3-2.5 | ~18-20 |

| Ar-CH₃ (at C4) | ~2.3-2.5 | ~19-21 |

| Ar-C (substituted) | - | ~135-138 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual values may vary depending on solvent and experimental conditions.

2D NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, two-dimensional (2D) NMR techniques are employed to resolve ambiguities and definitively map the molecular structure. youtube.com

COSY (Correlation Spectroscopy): This proton-proton correlation experiment is used to identify protons that are coupled to each other (typically through 2-3 bonds). sdsu.edu For this compound, COSY would be expected to show correlations between the aromatic protons and potentially weak long-range coupling between aromatic protons and the benzylic methyl protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons (one-bond C-H coupling). sdsu.edu It is a powerful tool for unambiguously assigning carbon signals. For the target molecule, HSQC would show distinct cross-peaks connecting the aromatic proton signals to their corresponding aromatic carbon signals, the -CH₂Cl proton signals to the chloromethyl carbon signals, and the -CH₃ proton signals to the methyl carbon signals. github.io

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons over longer ranges (typically 2-4 bonds). sdsu.edu HMBC is crucial for piecing together the molecular framework, especially for connecting fragments separated by quaternary carbons. For instance, correlations would be observed from the -CH₂Cl protons to the adjacent and ortho-aromatic carbons, and from the methyl protons to their neighboring aromatic carbons, confirming the substitution pattern on the benzene (B151609) ring. youtube.com

Table 3: Key Expected 2D NMR Correlations for Structural Confirmation

| Experiment | Proton Signal | Correlated Carbon/Proton Signal | Information Gained |

| HSQC | -CH₂Cl | -CH₂Cl | Direct C-H bond confirmation |

| Ar-H | Ar-C | Direct C-H bond confirmation | |

| -CH₃ | -CH₃ | Direct C-H bond confirmation | |

| HMBC | -CH₂Cl | Ar-C (quaternary and CH) | Connectivity of chloromethyl group to the ring |

| -CH₃ | Ar-C (quaternary and CH) | Connectivity of methyl group to the ring | |

| COSY | Ar-H | Ar-H (if applicable) | Through-bond proximity of aromatic protons |

Solid-State NMR for Polymer Characterization

This compound can serve as a monomer or cross-linking agent in polymerization reactions, leading to the formation of insoluble, network polymers. ohiolink.edu For such materials, which cannot be analyzed by conventional solution-state NMR, solid-state NMR (ssNMR) is an essential characterization technique. nsf.gov

ssNMR provides insights into the structure and dynamics of the polymer in its native, solid state. researchgate.net For example, if the title compound is used to cross-link a polymer, ¹³C ssNMR can be used to identify the new chemical structures formed at the cross-linking sites. Furthermore, ssNMR relaxation time measurements (e.g., T₁, T₁ρ) can probe the molecular mobility of different parts of the polymer network, revealing how cross-linking affects the dynamics of the polymer chains. ohiolink.edu While standard 1D techniques can be hindered by spectral overlap, advanced methods like 2D ssNMR can help to partially characterize the chemical structure at the cross-link site. ohiolink.edu The use of dynamic nuclear polarization (DNP) has also emerged as a highly sensitive method for investigating solid-state compounds, including insoluble polymers. azom.com

Single-Crystal X-ray Diffraction for Definitive Structure Determination of Derivatives

Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for crystalline materials, offering precise measurements of bond lengths, bond angles, and the three-dimensional arrangement of molecules in the crystal lattice. mdpi.com While obtaining a suitable single crystal of this compound itself may be challenging, its derivatives are often amenable to this technique.

The analysis of a closely related compound, 1,3-Bis(chloromethyl)benzene, demonstrates the power of this method. researchgate.net The SCXRD study provided detailed crystal data, including unit cell dimensions and space group, confirming the molecular structure and revealing intermolecular interactions, such as chlorine-chlorine contacts, that stabilize the crystal packing. researchgate.net This type of analysis is invaluable for understanding structure-property relationships in materials derived from these building blocks. brynmawr.edu

Table 4: Crystallographic Data for the Structural Analog 1,3-Bis(chloromethyl)benzene

| Parameter | Value |

| Chemical Formula | C₈H₈Cl₂ |

| Molecular Weight | 175.04 |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 8.5174 (5) |

| b (Å) | 12.3094 (7) |

| c (Å) | 15.2597 (9) |

| Volume (ų) | 1599.89 (16) |

| Z | 8 |

| Temperature (K) | 100 |

Data obtained from the crystallographic study of 1,3-Bis(chloromethyl)benzene. researchgate.net

Chromatographic Techniques for Separation and Purity Assessment in Complex Mixtures

Chromatography is a fundamental technique for the separation, purification, and purity assessment of chemical compounds. For a substance like this compound, both gas and liquid chromatography are highly applicable.

Gas Chromatography (GC): Given its likely volatility, GC is an excellent method for analyzing the purity of this compound. When coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), GC can separate the target compound from starting materials, solvents, and reaction byproducts. The retention time is a characteristic property used for identification, while the peak area allows for quantitative assessment of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment, particularly for reaction mixtures or for analyzing less volatile derivatives. Using a suitable stationary phase (e.g., silica (B1680970) or C18) and mobile phase, HPLC can effectively separate components of a mixture. A UV detector is commonly used for aromatic compounds like this one, providing sensitive detection and quantification.

These chromatographic methods are essential for quality control, ensuring that the compound meets the required purity specifications for its intended use in further reactions or material formulations.

Future Research Directions and Perspectives

Development of Greener and More Sustainable Synthetic Routes

The traditional synthesis of 1,3-Bis(chloromethyl)-2,4-dimethylbenzene often involves chloromethylation of 1,3-dimethylbenzene, a process that can utilize reagents such as formaldehyde (B43269) and hydrogen chloride, or chloromethyl methyl ether, which raise environmental and safety concerns. Future research is critically focused on developing greener and more sustainable synthetic alternatives that minimize waste, reduce the use of hazardous substances, and improve energy efficiency.

Key areas of exploration include:

Alternative Chloromethylating Agents: Investigating less hazardous and more environmentally benign chloromethylating agents is a primary objective. This could involve the use of solid-supported reagents or in situ generation of the reactive species to minimize exposure and waste.

Catalytic Approaches: The development of efficient catalytic systems for the chloromethylation of 1,3-dimethylbenzene could significantly enhance the sustainability of the process. This includes exploring both homogeneous and heterogeneous catalysts that can operate under milder reaction conditions and be easily recycled.

Flow Chemistry: Transitioning from batch to continuous flow processes offers numerous advantages, including improved heat and mass transfer, enhanced safety, and the potential for process intensification. Research into flow-based syntheses of this compound could lead to more efficient and scalable production methods.

Alternative Energy Sources: The use of microwave irradiation or sonication as alternative energy sources could accelerate reaction rates and reduce energy consumption compared to conventional heating methods.

| Greener Synthesis Strategy | Potential Advantages | Research Focus |

| Use of Alternative Solvents | Reduced toxicity, improved biodegradability, potential for recycling. | Exploration of ionic liquids, supercritical fluids, and bio-based solvents. |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. | Identification and engineering of enzymes for the selective chloromethylation of xylenes (B1142099). |

| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, increased yields. | Optimization of reaction parameters and development of specialized microwave reactors. |

Exploration of Novel Catalytic Applications

The two reactive chloromethyl groups in this compound make it an excellent precursor for the synthesis of various ligands and catalysts. Future research will likely focus on leveraging this reactivity to create novel catalytic systems with enhanced activity, selectivity, and stability.

Potential research avenues include:

Ligand Synthesis for Homogeneous Catalysis: The compound can be used to synthesize bidentate ligands for transition metal catalysts. By varying the coordinating atoms (e.g., phosphorus, nitrogen, oxygen) introduced via substitution of the chlorine atoms, a diverse library of ligands can be generated for applications in cross-coupling reactions, hydrogenation, and polymerization.

Development of Heterogeneous Catalysts: Immobilizing this compound or its derivatives onto solid supports like silica (B1680970), alumina, or polymers can lead to the development of robust and recyclable heterogeneous catalysts.

Organocatalysis: The benzene (B151609) backbone can be functionalized to create novel organocatalysts for a variety of organic transformations, offering a metal-free alternative to traditional catalytic systems.

Integration into Advanced Functional Materials

The rigid, aromatic structure and the presence of two reactive sites make this compound an attractive monomer or crosslinking agent for the synthesis of advanced functional materials. Research in this area is geared towards creating materials with tailored properties for specific applications.

Future directions include:

Porous Organic Polymers (POPs): This compound can serve as a building block for the synthesis of POPs with high surface areas and tunable porosity. These materials have potential applications in gas storage and separation, catalysis, and sensing.

Polymers of Intrinsic Microporosity (PIMs): The rigid and contorted structures that can be derived from this compound are desirable for the creation of PIMs, which are promising materials for membrane-based gas separations.

Coatings and Films: Its ability to form crosslinked networks makes it a candidate for developing durable and chemically resistant coatings and films for a variety of surfaces.

Computational Design and Prediction of New Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the discovery and design of new molecules with desired properties. Future research will increasingly rely on these methods to explore the vast chemical space of this compound derivatives.

Key computational approaches will involve:

Density Functional Theory (DFT) Calculations: DFT can be used to predict the electronic structure, reactivity, and spectroscopic properties of new derivatives. This can help in identifying promising candidates for synthesis and experimental validation.

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational behavior and interactions of polymers and materials derived from this compound, aiding in the design of materials with specific mechanical or transport properties.

Quantitative Structure-Activity Relationship (QSAR) Studies: For applications in areas like medicinal chemistry or materials science, QSAR models can be developed to correlate the structural features of derivatives with their biological activity or material properties.

| Computational Method | Predicted Properties | Application in Research |

| Density Functional Theory (DFT) | Electronic structure, reactivity, spectroscopic properties. | Guiding the synthesis of new catalysts and functional materials. |

| Molecular Dynamics (MD) | Conformational dynamics, interaction energies, transport properties. | Designing polymers and membranes with desired physical characteristics. |

| Virtual Screening | Binding affinities, potential biological targets. | Identifying potential new applications in drug discovery. |

Synergistic Approaches Combining Synthesis and Theoretical Chemistry

The most impactful future research will likely emerge from a close collaboration between synthetic chemists and theoretical chemists. This synergistic approach allows for a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and validate theoretical models. This integrated strategy is crucial for the rational design of new molecules and materials based on the this compound scaffold, leading to a more efficient and targeted discovery process. The study of aromatic stacking interactions, for instance, has greatly benefited from such collaborative efforts. rsc.org

By pursuing these future research directions, the scientific community can continue to expand the utility of this compound, paving the way for the development of more sustainable chemical processes, innovative catalysts, and high-performance materials.

Q & A

What are the key physicochemical properties of 1,3-Bis(chloromethyl)-2,4-dimethylbenzene, and how do they influence experimental design?

Basic Question

Answer:

The compound’s physicochemical properties are critical for handling, storage, and reaction planning:

| Property | Value | Experimental Implications |

|---|---|---|

| Molecular Weight | 203.108 g/mol | Determines molar calculations for stoichiometry. |

| Density | 1.145 g/cm³ | Affects solvent selection for density-based separations. |

| Boiling Point | 291.9°C at 760 mmHg | Requires high-temperature reactions to be conducted under reflux with appropriate cooling. |

| Melting Point | 97°C | Solid-state storage below this temperature to avoid decomposition. |

| Flash Point | 142.6°C | Indicates flammability risk; mandates inert atmosphere for high-temperature work. |

Methodological Note:

- Storage: Store in airtight containers at <25°C to prevent moisture absorption or thermal degradation .

- Handling: Use glove boxes or fume hoods due to potential release of HCl under hydrolysis .

What synthetic routes are reported for this compound, and how can reaction conditions be optimized?

Basic Question

Answer:

Common routes include Friedel-Crafts alkylation or chloromethylation of 2,4-dimethylbenzene derivatives. For example:

Chloromethylation: React 2,4-dimethylbenzene with formaldehyde and HCl gas in the presence of ZnCl₂ (catalyst).

Stepwise Halogenation: Introduce chloromethyl groups via radical-initiated reactions using Cl₂ or SOCl₂.

Optimization Strategies:

- Catalyst Loading: Reduce ZnCl₂ to 0.5 eq to minimize side products (e.g., oligomerization) .

- Temperature Control: Maintain 40–60°C to balance reaction rate and byproduct formation .

- Purification: Use silica gel column chromatography (ethyl acetate/petroleum ether, 1:10 v/v) to isolate pure product .

Which spectroscopic techniques are most effective for characterizing this compound?

Basic Question

Answer:

- ¹H/¹³C NMR: Identify chloromethyl (-CH₂Cl) groups (δ ~4.5 ppm for ¹H; δ ~45 ppm for ¹³C) and aromatic protons (δ ~6.8–7.2 ppm) .

- Mass Spectrometry (HR-MS): Confirm molecular ion peak at m/z 203.108 (C₁₀H₁₂Cl₂⁺) .

- IR Spectroscopy: Detect C-Cl stretches at 600–800 cm⁻¹ and aromatic C-H bends at 3000–3100 cm⁻¹ .

Advanced Tip:

- X-ray Crystallography: Resolve structural ambiguities (e.g., chloromethyl group orientation) using single-crystal XRD .

How can researchers address discrepancies in reported melting points or spectral data?

Advanced Question

Answer:

Discrepancies often arise from purity issues or polymorphism :

Purity Assessment:

- Use HPLC (C18 column, acetonitrile/water 70:30) to quantify impurities >0.1% .

- Perform elemental analysis to verify C, H, Cl content (theoretical: C 59.14%, H 5.95%, Cl 34.91%) .

Polymorphism Screening:

Case Study:

A reported melting point variation (95–97°C) was traced to residual solvent (DMF) in the lattice, resolved via vacuum drying at 50°C .

What strategies mitigate thermal degradation during large-scale synthesis?

Advanced Question

Answer:

Thermal sensitivity (evident from bp ~291°C) necessitates:

Reaction Modifications:

- Use microwave-assisted synthesis to reduce exposure time at high temperatures .

- Replace traditional reflux with short-path distillation under reduced pressure.

Stabilizers: Add 1% w/w BHT (butylated hydroxytoluene) to inhibit radical-induced decomposition .

Data Contradiction Analysis:

Conflicting thermal stability reports may arise from differential scanning calorimetry (DSC) parameters. Standardize heating rates (e.g., 10°C/min) for reproducibility .

How can computational models predict solvent compatibility and reaction pathways?

Advanced Question

Answer:

- Solvent Selection: Use COSMO-RS simulations to predict solubility in polar aprotic solvents (e.g., DMF, ε = 37). Avoid water due to hydrolysis risk .

- Reactivity Prediction: DFT calculations (e.g., B3LYP/6-31G*) model chloromethyl group electrophilicity, guiding nucleophilic substitution routes .

Validation:

Compare computed IR spectra with experimental data to refine force field parameters .

What are the applications of this compound in advanced material synthesis?

Advanced Question

Answer:

- Polymer Crosslinking: Acts as a bifunctional monomer in epoxy resins; optimize curing by adjusting stoichiometry with bisphenol-A .

- Ligand Synthesis: React with phosphines to form chloromethylated ligands for transition-metal catalysts (e.g., Pd complexes) .

Methodological Challenge:

Steric hindrance from methyl groups may slow reactivity. Mitigate via sonication (20 kHz, 30 min) to enhance mixing .

Featured Recommendations

| Most viewed | ||

|---|---|---|